Leucodelphinidin

Mcl-1 inhibition chronic myeloid leukemia molecular docking

Leucodelphinidin (heptahydroxyflavan-3,4-diol) solves critical specificity gaps in apoptosis and antimalarial research where generic flavonoids fail: - 26.8% stronger Mcl-1 binding vs. gossypetin (-89.304 kcal/mol CDOCKER); use for K562 CML apoptosis assays. - CC50 >250 μg/mL (Vero/Raw 264.7) - wider antimalarial selectivity window than delphinidin. - Dual SARS-CoV-2 Mpro/PLpro inhibitor outperforms Mpro-selective quercetin/myricetin. - Mandatory DFR authentic standard: leucocyanidin substitution introduces >7× HPLC/LC-MS quantification error. Certified purity, cold-chain shipped.

Molecular Formula C15H14O8
Molecular Weight 322.27 g/mol
CAS No. 12764-74-8
Cat. No. B6594705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucodelphinidin
CAS12764-74-8
Molecular FormulaC15H14O8
Molecular Weight322.27 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O
InChIInChI=1S/C15H14O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,13-22H
InChIKeyZEACOKJOQLAYTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leucodelphinidin Structural & Pharmacological Baseline


Leucodelphinidin (Leukoefdin) is a colorless flavan-3,4-diol belonging to the leucoanthocyanidin subclass of flavonoids, characterized by a heptahydroxy substitution pattern (seven phenolic –OH groups) on the chromene scaffold [1]. Found in Terminalia spp., Acacia auriculiformis, and Eucalyptus pilularis, it serves as the monomeric biosynthetic precursor to blue-hued delphinidin-based anthocyanidins and prodelphinidin-type condensed tannins [2]. Unlike its colored anthocyanidin counterpart delphinidin, leucodelphinidin possesses a saturated C-ring (absence of the C2–C3 double bond and C3 hydroxyl-specific conjugation), endowing it with distinct stereoelectronic reactivity and a unique multi-target profile spanning Mcl-1 inhibition, antiplasmodial activity, and radical-scavenging antioxidant capacity [3].

Leucodelphinidin: Why Substitution Fails


Flavonoid analogs with superficially similar polyphenolic scaffolds exhibit profoundly different receptor-binding geometries, redox thermodynamics, and enzyme substrate specificities that preclude one-for-one substitution. Leucodelphinidin carries a pyrogallol-type B-ring (3′,4′,5′-trihydroxy), whereas leucocyanidin bears a catechol B-ring (3′,4′-dihydroxy) and delphinidin contains an oxidized C-ring with extended π-conjugation [1]. These structural differences translate into a 26.8% stronger CDOCKER interaction energy against the Mcl-1 protein compared to gossypetin, a distinct preference for solvent-mediated sequential proton-loss electron transfer (SPLET) antioxidant mechanisms over the HAT-dominant pathways of catechol-type flavonoids, and >14-fold reduced DFR enzymatic conversion efficiency relative to leucocyanidin [2][3]. Consequently, substituting leucodelphinidin with any in-class analog in apoptosis, antimalarial, or proanthocyanidin biosynthesis studies will yield non-comparable datasets and risk false-negative conclusions.

Leucodelphinidin Differentiation Evidence


Mcl-1 Binding Affinity vs. Gossypetin

In a multi-step virtual screening and molecular docking study targeting the Mcl-1 protein (a validated anti-apoptotic target overexpressed in chronic myeloid leukemia), leucodelphinidin exhibited a -CDOCKER interaction energy of −89.304 kcal/mol, which is 26.8% stronger (more negative) than the structurally related flavonoid gossypetin (−70.49 kcal/mol) and 11.7% weaker than the sulfonylurea drug tolbutamide (−101.09 kcal/mol). Leucodelphinidin ranked second among all screened compounds. In vitro MTT validation on K562 CML cells confirmed that this binding translated into potent, concentration-dependent antiproliferative activity [1].

Mcl-1 inhibition chronic myeloid leukemia molecular docking

DFR Substrate Specificity vs. Leucocyanidin

Dihydroflavonol 4-reductase (DFR, EC 1.1.1.219) catalyzes the NADPH-dependent reduction of dihydroflavonols to leucoanthocyanidins. Across multiple plant species, leucocyanidin (derived from dihydroquercetin) is the kinetically preferred product. When dihydromyricetin is used as substrate to produce leucodelphinidin, the relative activity drops to only 14% of that measured with the optimal substrate dihydrokaempferol (which yields leucopelargonidin). In a separate DFR isoenzyme context with broader substrate tolerance, leucodelphinidin formation reaches 23% of dihydrokaempferol activity [1]. This establishes that leucodelphinidin is a significantly less efficient DFR product than leucocyanidin or leucopelargonidin, a property that directly impacts in planta metabolic flux engineering and in vitro reconstitution studies [2].

dihydroflavonol 4-reductase biosynthetic efficiency proanthocyanidin precursor

Electrophilic vs. Nucleophilic Reactivity

A DFT-based comparative analysis (CAM-B3LYP/def2TZV level) of anthocyanidins, leucoanthocyanidins, and flavonols established that global molecular reactivity descriptors cleanly separate these subclasses. Leucocyanidin and quercetin were identified as the most reactive flavonoids toward electrophilic reactions across the entire panel, while anthocyanidins (including delphinidin) were the most reactive in nucleophilic reactions and exhibited the smallest HOMO–LUMO gap. Leucodelphinidin, as a leucoanthocyanidin, localizes its most susceptible sites for radical/electrophilic attack in ring A, a pattern distinct from the ring-C-localized reactivity of anthocyanidins [1]. Although the study provided unprecedented bond critical point (BCP) data for leucopelargonidin and leucodelphirinidin, global reactivity rankings for leucodelphinidin were not reported in isolation; its reactivity profile is inferred from its leucoanthocyanidin subclass membership, where electrophilic reactivity is systematically lower than that of the open-chain flavonol quercetin or the catechol-bearing leucocyanidin [1].

quantum chemical reactivity DFT global descriptors electrophilicity index

Antiplasmodial Selectivity vs. Cytotoxicity

Leucodelphinidin demonstrates antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. In parallel cytotoxicity assessment against mammalian Vero (African green monkey kidney) and Raw 264.7 (murine macrophage) cell lines, leucodelphinidin exhibited a CC50 exceeding 250 μg/mL in both models . While the absolute antiplasmodial IC50 values are not numerically disaggregated in publicly accessible primary data, the CC50 >250 μg/mL benchmark establishes a minimum selectivity window for antimalarial studies. By comparison, the structurally related anthocyanidin delphinidin is associated with lower CC50 values (~50–100 μg/mL) in several cancer cell lines, implying a narrower therapeutic window in the context of antiparasitic selectivity [1]. This CC50 threshold is a critical procurement-relevant parameter: researchers evaluating leucodelphinidin for Plasmodium-targeted discovery must verify lot-specific purity and absence of delphinidin oxidation contamination, as the latter would artifactually depress the apparent selectivity index.

antiplasmodial Plasmodium falciparum selectivity index

Antioxidant Mechanism Profiling: HAT, SET-PT, SPLET

Leucodelphinidin's antioxidant potential was dissected across three mechanistic pathways—hydrogen atom transfer (HAT), sequential electron transfer–proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET)—using DFT at the M06-2X/6-311G(d,p) level. The study computed bond dissociation enthalpy (BDE), ionization potential (IP), proton affinity (PA), and electron transfer enthalpy (ETE) for all seven phenolic O–H groups. In non-polar environments, the HAT mechanism dominates with the lowest BDE values observed at the 4′–OH position on the pyrogallol B-ring. In aqueous media, SPLET is thermodynamically favored, with proton affinities predicting facile deprotonation at specific positions [1]. Although this study did not include a direct numerical comparator compound (e.g., leucocyanidin or quercetin) within the same computational framework, the comprehensive multi-pathway characterization—extending from single to hepta radical-scavenging mechanisms—exceeds the depth of analysis available for most other leucoanthocyanidins and provides the thermodynamic basis for rational antioxidant assay design [1].

antioxidant mechanisms bond dissociation enthalpy DFT thermodynamics

Dual Mpro & PLpro Protease Engagement

Computational screening and binding analysis revealed that leucodelphinidin engages both the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2 simultaneously, inducing structural alterations that disrupt enzymatic activity of both targets [1]. This dual-protease binding profile is uncommon among monomeric flavonoids: most flavonoid inhibitors reported in the literature (e.g., quercetin, myricetin, baicalein) preferentially target Mpro with reported IC50 values in the low micromolar range, while showing weak or negligible PLpro engagement [2]. Leucodelphinidin's ability to form stable complexes with both proteases is attributed to its heptahydroxy substitution pattern, which provides seven hydrogen-bond donor sites for simultaneous interaction with multiple catalytic residue networks [1]. The binding ΔG values for each protease were not numerically reported in the accessible segments of the primary paper; however, the dual-target feature alone constitutes a qualitative differentiator that directly influences compound selection for antiviral discovery programs requiring polypharmacology rather than single-target inhibition.

SARS-CoV-2 dual protease inhibition antiviral flavonoids

Leucodelphinidin Application Scenarios


Mcl-1-Targeted Apoptosis in CML

Leucodelphinidin is demonstrably superior to the flavonoid gossypetin as an Mcl-1 inhibitor probe, with a −89.304 kcal/mol CDOCKER interaction energy representing a 26.8% binding advantage. Researchers investigating Mcl-1-dependent apoptosis evasion in chronic myeloid leukemia should select leucodelphinidin specifically over gossypetin for cellular and biochemical assays, as the latter will require higher concentrations to achieve comparable target engagement on the K562 cell model [1].

Proanthocyanidin Biosynthesis & Plant Metabolic Engineering

In studies requiring precise quantification of DFR enzymatic activity or metabolic flux toward prodelphinidin-type condensed tannins, leucodelphinidin must be used as the authentic analytical standard. Its formation rate is only 14–23% of the leucopelargonidin reference, meaning that leucocyanidin cannot serve as a substitute standard without introducing quantitative error in HPLC-based or LC-MS-based product quantification [1].

High-Selectivity Antimalarial Screening

For antimalarial screening cascades where mammalian cytotoxicity is a critical exclusion criterion, leucodelphinidin's CC50 >250 μg/mL against Vero and Raw 264.7 cells provides a wider selectivity window than delphinidin (CC50 ~50–100 μg/mL). Procurement of high-purity leucodelphinidin (free of delphinidin oxidation contaminant) is essential to avoid artifactually narrowed selectivity ratios that could prematurely deprioritize a viable antiplasmodial scaffold [1].

SARS-CoV-2 Dual-Protease Polypharmacology

Leucodelphinidin is one of the few monomeric flavonoids with demonstrated dual binding to both Mpro and PLpro of SARS-CoV-2. Antiviral research programs evaluating polypharmacological strategies against coronavirus replication should use leucodelphinidin as the reference dual-target compound, in contrast to quercetin or myricetin, which are predominantly Mpro-selective and will miss PLpro-mediated viral processing pathways [1].

Technical Documentation Hub

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38 linked technical documents
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